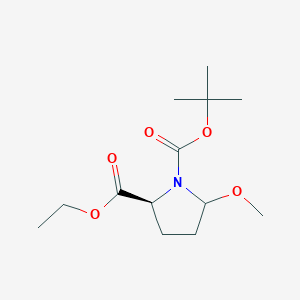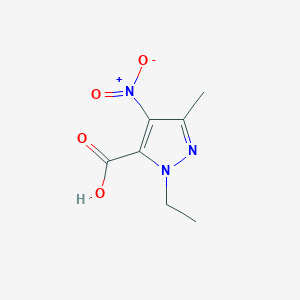![molecular formula C8H14N2O B1313187 2,8-Diazaspiro[4.5]décan-3-one CAS No. 561314-57-6](/img/structure/B1313187.png)
2,8-Diazaspiro[4.5]décan-3-one
Vue d'ensemble
Description
2,8-Diazaspiro[45]decan-3-one is a chemical compound with the molecular formula C8H14N2O It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure
Applications De Recherche Scientifique
2,8-Diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decan-3-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity has shown therapeutic potential in many human diseases .
Mode of Action
2,8-Diazaspiro[4.5]decan-3-one interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . Compound 41, a derivative of 2,8-Diazaspiro[4.5]decan-3-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . Necroptosis is a form of programmed cell death that has been recognized as an important driver in various inflammatory diseases . By inhibiting RIPK1, the activation of the necroptosis pathway is blocked, which can potentially alleviate these diseases .
Result of Action
The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decan-3-one results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Analyse Biochimique
Biochemical Properties
2,8-Diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which makes it a promising candidate for the treatment of inflammatory diseases . The compound interacts with enzymes such as TYK2 and JAK1, inhibiting their activity and thereby modulating the signaling pathways they control. This inhibition is crucial for reducing inflammation and other related symptoms in various diseases.
Cellular Effects
The effects of 2,8-Diazaspiro[4.5]decan-3-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory bowel disease models, the compound has shown to regulate the expression of genes associated with inflammation and immune response . Additionally, it affects the formation of Th1, Th2, and Th17 cells, which are critical for immune function. These cellular effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 2,8-Diazaspiro[4.5]decan-3-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of TYK2 and JAK1 enzymes, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that lead to inflammation. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Diazaspiro[4.5]decan-3-one have been observed to change over time. The compound demonstrates excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that it maintains its inhibitory effects on TYK2 and JAK1 over extended periods, making it a reliable candidate for long-term therapeutic applications. Additionally, its stability and degradation profile ensure consistent results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,8-Diazaspiro[4.5]decan-3-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits TYK2 and JAK1 activity without causing significant adverse effects . At higher doses, some toxic effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights for its potential clinical use.
Metabolic Pathways
2,8-Diazaspiro[4.5]decan-3-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolic stability ensures that it remains active in the body for extended periods, allowing for sustained therapeutic effects . Its interactions with metabolic enzymes also influence the levels of various metabolites, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 2,8-Diazaspiro[4.5]decan-3-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution are crucial for the compound’s localization and accumulation in target tissues, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of 2,8-Diazaspiro[4.5]decan-3-one plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzymes . Post-translational modifications and targeting signals ensure that the compound reaches the appropriate subcellular locations, enhancing its efficacy in modulating biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with cyclic ketones. One common method involves the reaction of N-benzylpiperidone with thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 2,8-Diazaspiro[4.5]decan-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols.
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: This compound has similar structural features but contains a sulfur atom in the ring.
2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spirocyclic structure but differs in the position of the ketone group.
The uniqueness of 2,8-Diazaspiro[4.5]decan-3-one lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBBYVNTMIKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441703 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-57-6 | |
| Record name | 2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)




![3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313118.png)



![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)


